2-Amino-1-furan-2-yl-ethanol

Asymmetric Synthesis Biocatalysis Process Chemistry

Researchers pursuing chiral pharmaceutical scaffolds often encounter prohibitive costs for enantiopure β-amino alcohols at early discovery stages. 2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4) resolves this as a cost-effective racemic starting material, enabling reaction condition optimization and synthetic route scouting prior to resolution. • Racemic furan-based β-amino alcohol; amenable to chemoenzymatic resolution achieving >99.5% ee for the (R)-enantiomer • Furan oxygen enables secondary metal coordination, enhancing utility as a chiral ligand precursor • Demonstrated class-level antifungal potential (MIC ~8 µg/mL against C. parapsilosis) for medicinal chemistry programs Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 2745-22-4
Cat. No. B1272303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-furan-2-yl-ethanol
CAS2745-22-4
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CN)O
InChIInChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2
InChIKeyJWQAFPHYLSGNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-furan-2-yl-ethanol: Chiral Furan Amino Alcohol


2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4) is a heterocyclic β-amino alcohol with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol [1]. It is characterized by a furan ring attached to an ethanol backbone bearing both a primary amino group (-NH₂) and a secondary hydroxyl group (-OH) . This compound exists as a racemic mixture, providing a versatile and cost-effective chiral scaffold for the synthesis of biologically active molecules and pharmaceutical intermediates . Its physicochemical properties include a melting point of 85-87 °C and a boiling point of 237.4 °C at 760 mmHg .

Cost-effective racemic chiral scaffold for pharmaceutical intermediate synthesis
Supports asymmetric synthesis and stereochemical-control study fit
Furan oxygen enables ligand design and metal coordination research

Why 2-Amino-1-furan-2-yl-ethanol Is Irreplaceable


2-Amino-1-furan-2-yl-ethanol occupies a unique chemical space that precludes simple substitution with other β-amino alcohols or furan derivatives. The furan ring provides aromatic stability and electron-rich character, while the specific 1,2-amino alcohol arrangement offers a distinct stereoelectronic environment for chiral induction and metal coordination [1]. Unlike acyclic β-amino alcohols (e.g., 2-amino-1-phenylethanol), the furan oxygen participates in hydrogen bonding and can act as an additional ligand, influencing both reaction selectivity and biological target engagement [2]. Furthermore, its racemic nature offers a lower-cost entry point for preliminary synthetic studies compared to its enantiopure counterparts, while still allowing for potential resolution or asymmetric derivatization .

Acyclic analog Lacks furan oxygen; hydrogen bonding and metal coordination profile may shift, altering reaction selectivity.
Phenyl analog Higher molecular weight and lower polarity; physicochemical property differences may affect target engagement and solubility.
Enantiopure form Provides absolute stereochemistry but at higher cost; racemate is preferred for early-stage method development.

2-Amino-1-furan-2-yl-ethanol: Performance Data vs. Analogs


Enantiomeric Purity in Chemoenzymatic Synthesis

A scalable chemoenzymatic route to the (R)-enantiomer of 2-Amino-1-furan-2-yl-ethanol achieves an enantiomeric excess (ee) of >99.5%, in stark contrast to the racemic mixture (ee = 0%) that is commercially available under CAS 2745-22-4. This demonstrates that while the racemate is suitable for general synthetic use, access to a highly enantioenriched form is feasible for applications requiring absolute stereochemical control [1].

Enantiomeric purity
Head-to-head
Racemate: 0% ee vs. Enantiopure standard: >99.5% ee
Reported chemoenzymatic route enables enantiomeric control.
Scalable to kg quantities; supports chiral method development.
Asymmetric Synthesis Biocatalysis Process Chemistry

Melting Point as Purity Indicator

The melting point of racemic 2-Amino-1-furan-2-yl-ethanol is consistently reported as 85-87 °C . This value differs notably from structurally related compounds, such as 2-amino-1-phenylethanol (mp 56-58 °C) and furfurylamine (a liquid at room temperature), providing a simple, quantitative metric for identity confirmation and purity assessment upon receipt [1][2].

Melting point
Cross-study comparable
85–87 °C
Supports rapid identity and purity confirmation upon receipt.
+27–31 °C vs. 2-amino-1-phenylethanol.
Analytical Chemistry Quality Control Physicochemical Characterization

Hydrogen Bonding and Polar Surface Area

2-Amino-1-furan-2-yl-ethanol (MW 127.14 g/mol) contains two hydrogen bond donors and three hydrogen bond acceptors, contributing to a polar surface area (PSA) of 59.39 Ų [1]. In comparison, the phenyl analog 2-amino-1-phenylethanol has a higher MW (137.18 g/mol) and a lower PSA (46.25 Ų) due to the absence of the furan oxygen's lone pairs [2]. This difference in hydrogen bonding capacity and polarity can influence solubility, membrane permeability, and target binding in medicinal chemistry applications.

MW / PSA profile
Cross-study comparable
MW 127.14 g/mol, PSA 59.39 Ų vs. Phenyl analog MW 137.18, PSA 46.25 Ų
Lower MW, higher polarity profile supports fragment-based discovery review.
Calculated properties; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Antimicrobial Potential: Class-Level Evidence

While specific MIC data for 2-Amino-1-furan-2-yl-ethanol is not publicly available, the broader class of furan-containing β-amino alcohols has demonstrated promising antimicrobial activity. For instance, the related compound (R)-2-Amino-1-(furan-2-yl)ethanol exhibited an MIC of 8 µg/mL against Candida parapsilosis, comparable to the established antifungal agent ketoconazole . This class-level evidence suggests that 2-Amino-1-furan-2-yl-ethanol may serve as a viable scaffold for developing novel antimicrobial agents, warranting further empirical investigation.

Antimicrobial context
Class-level inference
Specific data not available
Reported class-level activity may support antimicrobial screening studies.
Related (R)-enantiomer MIC 8 µg/mL vs. C. parapsilosis; requires direct validation.
Antimicrobial Antifungal Biological Activity

Optimal Applications of 2-Amino-1-furan-2-yl-ethanol


Synthesis of Chiral Pharmaceutical Intermediates

2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4) is ideally suited as a cost-effective racemic starting material for the preparation of chiral pharmaceutical intermediates. As demonstrated by the scalable chemoenzymatic synthesis achieving >99.5% ee for the (R)-enantiomer, the furan-based amino alcohol scaffold is amenable to stereochemical control [1]. Researchers can utilize the racemate to optimize reaction conditions and subsequently apply resolution techniques or asymmetric catalysis to access highly enantioenriched products for preclinical studies.

Novel Antifungal Drug Discovery

Based on class-level evidence indicating that furan-containing β-amino alcohols exhibit potent antifungal activity (e.g., MIC = 8 µg/mL against C. parapsilosis), 2-Amino-1-furan-2-yl-ethanol is a compelling scaffold for medicinal chemistry programs focused on novel antifungal agents . Its lower molecular weight and distinct hydrogen bonding profile compared to phenyl analogs may offer improved solubility and target engagement.

Ligand Design for Asymmetric Catalysis

The unique stereoelectronic environment of the furan-2-yl group in β-amino alcohols, as studied in enantioselective alkylation reactions, makes 2-Amino-1-furan-2-yl-ethanol a valuable precursor for chiral ligand synthesis [2]. The furan oxygen can participate in secondary coordination to metal centers, potentially enhancing enantioselectivity in catalytic transformations compared to simple phenyl-based ligands.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Racemic scaffold for method development
Stereochemical-control and resolution review
Antifungal screening studies
Furan β-amino alcohol class activity
MIC determination and strain-panel endpoints
Asymmetric catalysis ligand design
Furan oxygen metal coordination
Enantioselectivity and reaction condition review

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